molecular formula C9H12Cl2O4 B2387735 Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate CAS No. 122897-90-9

Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate

Cat. No.: B2387735
CAS No.: 122897-90-9
M. Wt: 255.09
InChI Key: FRCZICWGQUZPCW-UHFFFAOYSA-N
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Description

Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is an organic compound with the molecular formula C9H12Cl2O4. It is a derivative of cyclopropane, characterized by the presence of two ester groups and two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with chlorine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions of the cyclopropane ring. The process generally requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive chlorine atoms and ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine, leading to the formation of substituted products. Additionally, the ester groups can participate in hydrolysis and reduction reactions, further modifying the compound’s structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to non-chlorinated analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2O4/c1-3-14-6(12)8(5-9(8,10)11)7(13)15-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZICWGQUZPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1(Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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